molecular formula C32H30Cl4O5 B14954867 (11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione

(11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione

Cat. No.: B14954867
M. Wt: 636.4 g/mol
InChI Key: AWDXNBUJIMDYDU-BEGIUABZSA-N
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Description

(11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including dichlorophenyl, methoxy, and benzoxacyclotetradecine moieties, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione involves several steps, starting from readily available precursors. The key steps include:

    Formation of the benzoxacyclotetradecine ring: This step typically involves a cyclization reaction under acidic or basic conditions.

    Introduction of the dichlorophenyl groups: This can be achieved through a nucleophilic substitution reaction using 2,4-dichlorophenyl halides.

    Methoxylation: The methoxy groups are introduced via a methylation reaction using methanol and a suitable catalyst.

    Final cyclization and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    (11E)-14,16-Bis[(2,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione: shares similarities with other benzoxacyclotetradecine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its dichlorophenyl and methoxy groups contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C32H30Cl4O5

Molecular Weight

636.4 g/mol

IUPAC Name

(4S,12E)-16,18-bis[(2,4-dichlorophenyl)methoxy]-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C32H30Cl4O5/c1-20-6-5-9-26(37)8-4-2-3-7-21-14-27(39-18-22-10-12-24(33)15-28(22)35)17-30(31(21)32(38)41-20)40-19-23-11-13-25(34)16-29(23)36/h3,7,10-17,20H,2,4-6,8-9,18-19H2,1H3/b7-3+/t20-/m0/s1

InChI Key

AWDXNBUJIMDYDU-BEGIUABZSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)O1

Origin of Product

United States

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